3-(4-Bromophenyl)-2-methylpropan-1-ol
Description
3-(4-Bromophenyl)-2-methylpropan-1-ol (CAS: 32454-37-8) is a brominated alkyl alcohol with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.12 g/mol . Structurally, it features a 4-bromophenyl group attached to a branched propanol backbone (2-methyl substitution). Derivatives such as its hydrochloride salt (CAS: 31252-43-4, C₁₁H₁₁BrN₂O·HCl) have also been studied for enhanced solubility and bioactivity .
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H13BrO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
BFVYFAAYSFKWNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional and Substitutional Isomers
Compounds with structural similarities to 3-(4-Bromophenyl)-2-methylpropan-1-ol include positional isomers and halogen-substituted analogs:
Key Observations :
- Functional groups: Carboxylic acid derivatives (e.g., 3-(4-Bromo-2-chlorophenyl)propanoic acid) exhibit distinct physicochemical properties, such as increased acidity, which may affect bioavailability .
Pharmacological Activity Comparison
Anti-Inflammatory Activity
This compound derivatives and related compounds have shown promising anti-inflammatory profiles:
Key Findings :
- Efficacy : Oxadiazole derivatives (IIIa, IIIb) with 4-bromophenyl groups exhibit anti-inflammatory activity comparable to indomethacin but at higher doses .
- Toxicity : The lower SI values of IIIa (0.75) and IIIb (0.83) compared to indomethacin (2.67) suggest improved safety profiles, likely due to reduced gastrointestinal toxicity .
Physicochemical and Toxicological Data
| Property | This compound | 3-Bromo-2-(bromomethyl)-1-propanol | 2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 229.12 | 248.93 | 280.59 |
| Purity | Not reported | Supplier-dependent | 95% |
| Toxicity Data | Limited | Not available in ECHA/eChemPortal | SI = 0.75–0.83 (low toxicity) |
| Reference |
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